5-Bromonicotinaldehyde
Overview
Description
5-Bromonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is known for its role as a ligand that binds to the nicotinic acetylcholine receptor, which is found in the brain and central nervous system. It is involved in cognitive functions such as memory, attention, and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromonicotinaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of nicotinaldehyde. The reaction typically uses bromine or a brominating agent in the presence of a solvent like acetic acid. The reaction conditions often include controlled temperature and time to ensure selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-bromonicotinic acid.
Reduction: Reduction reactions can convert it to 5-bromonicotinalcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Bromonicotinic acid.
Reduction: 5-Bromonicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its effects on the nicotinic acetylcholine receptor, which is involved in cognitive functions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
5-Bromonicotinaldehyde exerts its effects by binding to the nicotinic acetylcholine receptor. This receptor is an ionotropic receptor composed of five subunits. When this compound binds to this receptor, it modulates the receptor’s activity, influencing cognitive functions such as memory, attention, and learning. Additionally, it inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial replication and cell division .
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinic acid: An oxidized form of 5-Bromonicotinaldehyde.
5-Bromonicotinalcohol: A reduced form of this compound.
3-Bromonicotinaldehyde: A positional isomer with the bromine atom at the 3-position.
Uniqueness
This compound is unique due to its specific binding affinity to the nicotinic acetylcholine receptor and its potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit bacterial growth also sets it apart from other similar compounds .
Properties
IUPAC Name |
5-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGKAEOFPLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382808 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-81-3 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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